molecular formula C19H16N4O B5702176 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine

7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine

Cat. No.: B5702176
M. Wt: 316.4 g/mol
InChI Key: IQKBVYFZPWDRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine, also known as MMP, is a purine analog that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.

Scientific Research Applications

7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine has been studied for its potential applications in a range of scientific research studies. It has been shown to exhibit antitumor activity in vitro, making it a promising candidate for cancer research. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use as a diagnostic tool for certain diseases, including Parkinson's disease.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine is not fully understood, but it is believed to involve the inhibition of certain enzymes, including xanthine oxidase and phosphodiesterase. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, this compound has been shown to be stable under a range of conditions, making it a reliable compound for use in experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several directions for future research on 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine. One area of interest is its potential use in cancer research, particularly in combination with other compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for a range of diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 7-(4-methoxyphenyl)-8-methyl-6-phenyl-7H-purine involves the reaction of 4-methoxyphenylhydrazine with 2,6-dimethylphenyl isocyanate to form this compound. This reaction can be carried out using a variety of methods, including refluxing in ethanol or acetic acid, or using microwave-assisted synthesis. The purity of the final product can be improved through recrystallization or column chromatography.

Properties

IUPAC Name

7-(4-methoxyphenyl)-8-methyl-6-phenylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-13-22-19-18(23(13)15-8-10-16(24-2)11-9-15)17(20-12-21-19)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKBVYFZPWDRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NC(=C2N1C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.